2-Ethylhexyl 4-nitrobenzoate 2-Ethylhexyl 4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 16397-70-9
VCID: VC21068325
InChI: InChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3
SMILES: CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

2-Ethylhexyl 4-nitrobenzoate

CAS No.: 16397-70-9

Cat. No.: VC21068325

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylhexyl 4-nitrobenzoate - 16397-70-9

Specification

CAS No. 16397-70-9
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name 2-ethylhexyl 4-nitrobenzoate
Standard InChI InChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3
Standard InChI Key NPSJHQMIVNJLNN-UHFFFAOYSA-N
SMILES CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

2-Ethylhexyl 4-nitrobenzoate is characterized by specific physical and chemical properties that define its behavior and applications. Table 1 presents the fundamental properties of this compound.

Table 1: Physical and Chemical Properties of 2-Ethylhexyl 4-Nitrobenzoate

PropertyValue
IUPAC Name2-ethylhexyl 4-nitrobenzoate
CAS Number16397-70-9
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol
InChIInChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3
SMILESCCCCC(CC)COC(=O)C1=CC=C(C=C1)N+[O-]
Boiling Point390.6±25.0 °C (Predicted)
Density1.095±0.06 g/cm³ (Predicted)
SolubilityDMSO (Sparingly)

The compound features a 4-nitrobenzoate moiety attached to a 2-ethylhexyl group through an ester linkage. The nitro group imparts specific photochemical properties to the molecule, which contributes to its utility in UV-filtering applications .

ParameterConditions
CatalystsH-CL, H-MOR, H-HEU-M, H-PHI (hydrogen forms of natural zeolites)
Catalyst Particle SizeMicrometric (4.8-7.0 μm) or ultradispersed (290-480 nm)
Temperature80°C
AtmosphereArgon
Enhancement MethodsUltrasound (37 kHz, 330 W, 2 h) or microwaves (2450 MHz, 300 W, 2 h)

The research demonstrates that using ultradispersed zeolite catalysts combined with either ultrasound or microwave irradiation creates a synergistic effect, resulting in higher conversion rates (up to 70%) and yields (up to 67%) for nitrobenzoate esters .

Chemical Reactions

2-Ethylhexyl 4-nitrobenzoate can undergo various chemical transformations due to its functional groups. The primary reaction types include:

Hydrolysis

The ester bond can undergo hydrolysis in acidic or basic conditions, yielding 4-nitrobenzoic acid and 2-ethylhexanol.

Reduction

The nitro group can be reduced to an amino group using appropriate reducing agents, resulting in 2-ethylhexyl 4-aminobenzoate. This reduced form is documented as an impurity in the synthesis of Ethylhexyl Triazone, a UV filter used in sunscreen formulations .

Photochemical Reactions

The nitro group imparts distinct photochemical properties to the compound. Upon exposure to light, the compound can undergo photochemical transformations, leading to the formation of reactive intermediates. These transformations are significant for its potential applications in photoresponsive materials .

Applications

2-Ethylhexyl 4-nitrobenzoate has several potential applications across different fields:

Chemical Intermediate

2-Ethylhexyl 4-nitrobenzoate serves as an intermediate in the synthesis of other compounds, including:

  • 2-Ethylhexyl 4-aminobenzoate, which is used in sunscreen formulations

  • Ethylhexyl Triazone, another UV filter used in sunscreens

Research Applications

The compound has potential applications in:

  • Development of photoresponsive materials

  • Study of photochemical transformations

  • Research into structure-activity relationships of UV filters

Biological and Toxicological Properties

Related Compounds' Biological Activity

Related compounds such as 2-ethylhexyl 4-aminobenzoate and 2-ethylhexyl 4-(dimethylamino)benzoate (Padimate O) have documented biological activities:

  • Padimate O has been associated with potential estrogenic and anti-androgenic activities

  • Some UV filters in this class have shown potential for percutaneous absorption

Given structural similarities, careful assessment of 2-ethylhexyl 4-nitrobenzoate's biological properties would be warranted before extensive application.

Comparison with Related Compounds

2-Ethylhexyl 4-nitrobenzoate belongs to a family of structurally related compounds with varied applications, particularly in UV protection.

Table 3: Comparison of 2-Ethylhexyl 4-Nitrobenzoate with Related Compounds

CompoundCAS NumberMolecular FormulaKey DifferencesPrimary Applications
2-Ethylhexyl 4-nitrobenzoate16397-70-9C₁₅H₂₁NO₄Contains nitro groupIntermediate in synthesis, potential UV filter
2-Ethylhexyl 4-aminobenzoate26218-04-2C₁₅H₂₃NO₂Contains amino group instead of nitro groupUV filter, impurity in Ethylhexyl Triazone synthesis
2-Ethylhexyl 4-(dimethylamino)benzoate (Padimate O)21245-02-3C₁₇H₂₇NO₂Contains dimethylamino group instead of nitro groupUV-B filter in sunscreens
2-Diethylaminoethyl 4-nitrobenzoateNot specifiedC₁₃H₁₈N₂O₄Contains diethylaminoethyl group instead of 2-ethylhexylPharmaceutical applications

The substitution pattern on the benzoate structure significantly influences each compound's properties and applications. While amino and dimethylamino derivatives are well-established UV filters, the nitro-containing parent compound appears to be more commonly used as a synthetic intermediate .

Analytical Methods for Identification

Various analytical techniques can be employed for the identification and characterization of 2-ethylhexyl 4-nitrobenzoate:

Chromatographic Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods

For compounds in this class, characteristic spectral features include:

  • FTIR: Strong peaks around 1712 cm⁻¹ (C=O ester), 1366-1520 cm⁻¹ (NO₂ group), and 1269-1100 cm⁻¹ (C-O stretches)

  • NMR spectroscopy (¹H and ¹³C) for structural confirmation

Physical Methods

  • Melting point determination

  • Refractive index measurement

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